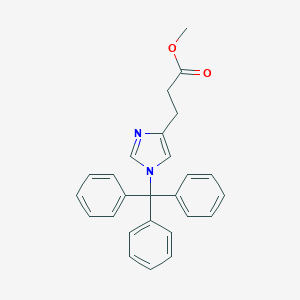

Methyl 3-(1-Tritylimidazol-4-yl) Propionate

Overview

Description

Synthesis Analysis

The synthesis of compounds related to Methyl 3-(1-Tritylimidazol-4-yl) Propionate often involves complex chemical pathways. For instance, the triazole compound 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate was synthesized and characterized by various spectroscopic methods, highlighting the intricate steps involved in synthesizing such compounds (Tanak et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed using techniques like X-ray crystallography and density functional theory (DFT) computations. These studies reveal the geometric configurations, vibrational frequencies, and chemical shift values, providing insights into the structural intricacies of these molecules (Tanak et al., 2010).

Chemical Reactions and Properties

Research has shown that compounds akin to this compound engage in a variety of chemical reactions, leading to the formation of diverse products. For example, reactions with nucleophiles and 1,3-binucleophiles have been studied, demonstrating the reactivity and potential applications of these compounds in synthetic chemistry (Sokolov & Aksinenko, 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structures, are crucial for understanding the behavior of these compounds under different conditions. Studies employing DFT and X-ray determination provide valuable data on these aspects, aiding in the prediction of compound behavior in various environments (Tanak et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for potential applications in areas such as material science and pharmaceuticals. Research into the energetic behavior in solvent media and the prediction of nonlinear optical properties contributes to a deeper understanding of these compounds' chemical nature (Tanak et al., 2010).

Scientific Research Applications

Inhibition of Retinoic Acid 4-Hydroxylase

- Methyl 3-(1-Tritylimidazol-4-yl) Propionate derivatives exhibit potent inhibitory activity against retinoic acid 4-hydroxylase (CYP26) in a MCF-7 CYP26A1 microsomal assay. This inhibition enhances the biological effects of all-trans retinoic acid (ATRA) in neuroblastoma cell lines, suggesting potential applications in cancer research (Gomaa et al., 2011).

Synthesis and Antimicrobial Activity

- Novel compounds containing this compound structure have been synthesized and screened for antimicrobial activity. These compounds showed potential as antimicrobial agents, indicating their application in the development of new antimicrobial drugs (Hemalatha Gadegoni & Sarangapani Manda, 2013).

Development of Novel Ligands and Complexes

- Research has led to the development of new ligands like 3,3-bis(1-methylimidazol-2-yl)propionate, which have been used to synthesize various carbonyl complexes with metals like manganese and rhenium. These studies contribute to the field of organometallic chemistry and the development of new compounds with potential applications in catalysis and materials science (Peters, Hübner, & Burzlaff, 2005).

Application in Neuropharmacology

- Derivatives of this compound have been explored in neuropharmacology for their effects on excitatory amino acid receptors. This research has implications for the development of new drugs targeting neurological and psychiatric disorders (Bang-Andersen et al., 1997).

Enhancing Biological Activity of ATRA

- Some derivatives of this compound have shown to enhance the biological activity of ATRA by inhibiting CYP26 enzymes. These findings have potential implications for the treatment of diseases like cancer (Gomaa et al., 2011).

properties

IUPAC Name |

methyl 3-(1-tritylimidazol-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O2/c1-30-25(29)18-17-24-19-28(20-27-24)26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,19-20H,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUWVSSCCGVYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440579 | |

| Record name | Methyl 3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102676-60-8 | |

| Record name | Methyl 3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

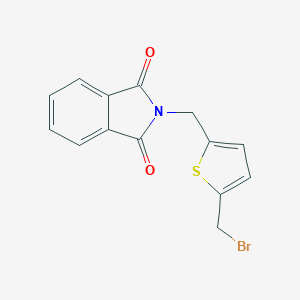

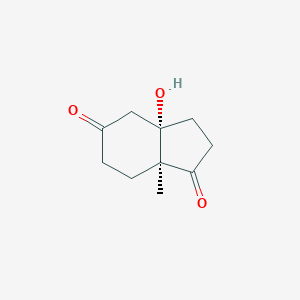

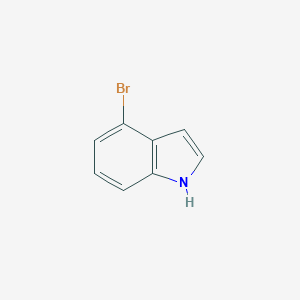

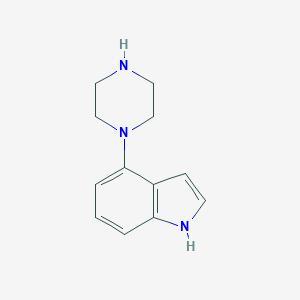

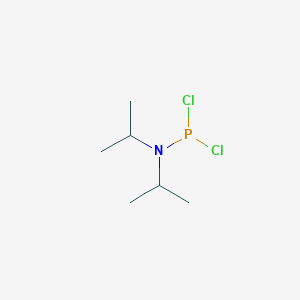

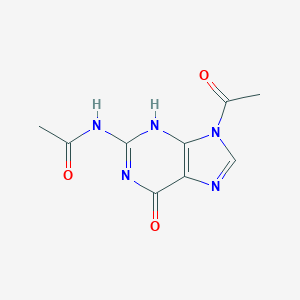

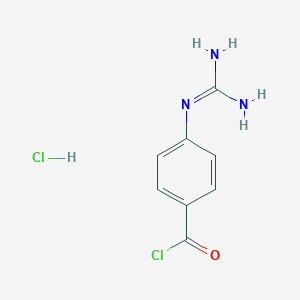

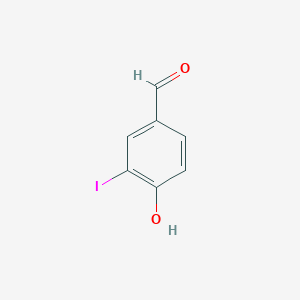

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propan-2-yl (2S)-2-{[(2S)-2-{[(2S,3R)-2-{[(2R)-2-amino-3-sulfanylpropyl]amino}-3-methylpentyl]oxy}-3-phenylpropanoyl]amino}-4-(methanesulfonyl)butanoate](/img/structure/B15599.png)

![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)